![molecular formula C13H9N3O5S B2595235 N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)furan-2-carboxamide CAS No. 391222-56-3](/img/structure/B2595235.png)
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)furan-2-carboxamide
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Description
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)furan-2-carboxamide is a chemical compound with the molecular formula C13H9N3O5S and a molecular weight of 319.29. It is a derivative of benzothiazole, a heterocyclic compound with a fusion of benzene and thiazole .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)furan-2-carboxamide can be analyzed based on its molecular formula C13H9N3O5S. The compound contains a benzothiazole ring, which is a fused ring structure containing a benzene ring and a thiazole ring . The benzothiazole ring is substituted with a methoxy group and a nitro group at the 4th and 6th positions, respectively .Scientific Research Applications
- Researchers have evaluated the compound’s antimicrobial potential against various microorganisms. For instance, it has been tested against Gram-negative bacteria (such as E. coli), Gram-positive bacteria (such as S. aureus), and fungi (C. albicans) . Further studies could explore its mechanism of action and potential clinical applications.
- Indole derivatives, including compounds similar to our target molecule, have shown promise as anti-HIV agents. Researchers have performed molecular docking studies to assess their efficacy against HIV-1 . Investigating the specific interactions between this compound and viral proteins could provide valuable insights.
- The growth and characterization of organic materials, including benzothiazole derivatives, have applications in organic electronics. These materials can be used in organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), and field-effect transistors (FETs) . Exploring the electronic properties of our compound could contribute to this field.
- Researchers have developed efficient methods for synthesizing benzothiazoles, including 2-substituted derivatives. Our compound could serve as a precursor or building block in such synthetic pathways . Investigating its reactivity and optimizing synthetic routes would be valuable.
Antimicrobial Activity
Anti-HIV Activity
Organic Electronics and Optoelectronics
Synthesis of Benzothiazoles
properties
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O5S/c1-20-9-5-7(16(18)19)6-10-11(9)14-13(22-10)15-12(17)8-3-2-4-21-8/h2-6H,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNPAMJYGSMTAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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